molecular formula C21H26ClN5O3 B154895 4-Quinazolinamine, 6,7-dimethoxy-2-(4-(4-methoxyphenyl)-1-piperazinyl)-, monohydrochloride CAS No. 132764-67-1

4-Quinazolinamine, 6,7-dimethoxy-2-(4-(4-methoxyphenyl)-1-piperazinyl)-, monohydrochloride

Cat. No. B154895
M. Wt: 431.9 g/mol
InChI Key: SLVCMNZMDOQPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Quinazolinamine, 6,7-dimethoxy-2-(4-(4-methoxyphenyl)-1-piperazinyl)-, monohydrochloride is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as Pimavanserin and is currently approved by the FDA for the treatment of Parkinson's disease psychosis. In

Scientific Research Applications

Pimavanserin has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. One of the most promising areas of research is the treatment of Parkinson's disease psychosis, which is a common complication of Parkinson's disease. Pimavanserin has been shown to be effective in reducing the symptoms of psychosis without worsening motor symptoms. Additionally, Pimavanserin has been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression.

Mechanism Of Action

Pimavanserin is a selective serotonin 5-HT2A receptor inverse agonist and antagonist. It works by blocking the activity of the 5-HT2A receptors, which are responsible for the hallucinations and delusions commonly associated with Parkinson's disease psychosis. By blocking these receptors, Pimavanserin reduces the symptoms of psychosis without affecting the motor symptoms of Parkinson's disease.

Biochemical And Physiological Effects

Pimavanserin has been shown to have a good safety profile and is generally well-tolerated by patients. The most common side effects reported include peripheral edema, nausea, and confusion. Pimavanserin does not have any significant effects on the cardiovascular system or the central nervous system.

Advantages And Limitations For Lab Experiments

Pimavanserin has several advantages for use in lab experiments. It has a well-defined mechanism of action, which makes it easy to study in vitro and in vivo. Additionally, Pimavanserin has a good safety profile, which makes it suitable for use in animal studies. However, Pimavanserin is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on Pimavanserin. One area of interest is the potential use of Pimavanserin in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, more research is needed to understand the long-term safety and efficacy of Pimavanserin in the treatment of Parkinson's disease psychosis. Finally, there is a need for the development of new and improved synthesis methods for Pimavanserin to make it more accessible for research purposes.
Conclusion:
In conclusion, Pimavanserin is a promising compound that has shown potential therapeutic applications in the treatment of Parkinson's disease psychosis and other neurological and psychiatric disorders. The synthesis method of Pimavanserin involves a multi-step process that requires careful optimization. Pimavanserin works by blocking the activity of the 5-HT2A receptors, which are responsible for the symptoms of psychosis. Pimavanserin has a good safety profile and is generally well-tolerated by patients. However, more research is needed to fully understand its pharmacokinetics and pharmacodynamics and to explore its potential use in other disorders.

Synthesis Methods

The synthesis of Pimavanserin involves a multi-step process that begins with the reaction of 4-methoxyphenylacetonitrile with ethyl 2-bromoacetate to form the corresponding ethyl ester. The resulting ethyl ester is then reacted with hydrazine hydrate to form the hydrazide intermediate. This intermediate is further reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the quinazoline ring system. The final step involves the reaction of the quinazoline intermediate with 4-(4-methoxyphenyl)piperazine to form Pimavanserin.

properties

CAS RN

132764-67-1

Product Name

4-Quinazolinamine, 6,7-dimethoxy-2-(4-(4-methoxyphenyl)-1-piperazinyl)-, monohydrochloride

Molecular Formula

C21H26ClN5O3

Molecular Weight

431.9 g/mol

IUPAC Name

6,7-dimethoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinazolin-4-amine;hydrochloride

InChI

InChI=1S/C21H25N5O3.ClH/c1-27-15-6-4-14(5-7-15)25-8-10-26(11-9-25)21-23-17-13-19(29-3)18(28-2)12-16(17)20(22)24-21;/h4-7,12-13H,8-11H2,1-3H3,(H2,22,23,24);1H

InChI Key

SLVCMNZMDOQPNS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl

Other CAS RN

132764-67-1

synonyms

6,7-dimethoxy-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinazolin-4-amine hydrochloride

Origin of Product

United States

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